Perclorato de níquel(II) hexahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

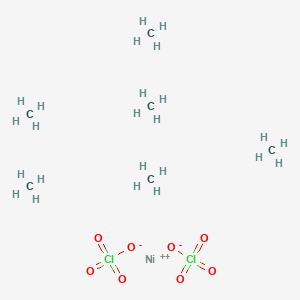

Nickel diperchlorate hexahydrate is a chemical compound that has gained significant attention in the scientific research community. It is a highly water-soluble compound that has been studied for its potential applications in various fields, including catalysis, electrochemistry, and material science.

Aplicaciones Científicas De Investigación

Material de partida para complejos heteroscorpionato homometálicos, trinucleares

El perclorato de níquel(II) hexahidratado se utiliza como material de partida para complejos heteroscorpionato homometálicos, trinucleares . Estos complejos se aplican en estudios de propiedades electrónicas y magnéticas .

Fabricación de baterías

Otra aplicación del this compound es en la fabricación de baterías . Las propiedades del compuesto lo hacen adecuado para su uso en ciertos tipos de baterías .

Mecanismo De Acción

Target of Action

Nickel Diperchlorate Hexahydrate, also known as Methane;Nickel(2+);Diperchlorate, is a strong oxidizing agent . It is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are applied in studies of electronic and magnetic properties .

Mode of Action

Nickel Diperchlorate Hexahydrate interacts with its targets by contributing to the oxidation process . As an oxidizing agent, it can accept electrons from other substances in a chemical reaction . This electron transfer can lead to significant changes in the physical and chemical properties of the target substance .

Biochemical Pathways

It is known that the compound plays a role in the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes can influence various biochemical pathways, particularly those related to electronic and magnetic properties .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments. The metabolism and excretion of Nickel Diperchlorate Hexahydrate would depend on several factors, including the specific biological system in which it is used.

Result of Action

The molecular and cellular effects of Nickel Diperchlorate Hexahydrate’s action largely depend on its role as an oxidizing agent . By accepting electrons from other substances, it can induce significant changes at the molecular and cellular levels . In the context of its use in the formation of homometallic, trinuclear heteroscorpionate complexes, Nickel Diperchlorate Hexahydrate can influence the electronic and magnetic properties of these complexes .

Action Environment

The action, efficacy, and stability of Nickel Diperchlorate Hexahydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action may be affected by the presence and concentration of water in the environment. Additionally, factors such as temperature, pH, and the presence of other chemical substances could potentially influence the action of Nickel Diperchlorate Hexahydrate.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Nickel diperchlorate hexahydrate can be achieved through a precipitation reaction between nickel chloride and perchloric acid.", "Starting Materials": [ "Nickel chloride", "Perchloric acid", "Water" ], "Reaction": [ "Dissolve nickel chloride in water to form a solution.", "Add perchloric acid to the nickel chloride solution while stirring.", "A white precipitate of Nickel diperchlorate hexahydrate will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the product in an oven at a low temperature." ] } | |

Número CAS |

13520-61-1 |

Fórmula molecular |

ClH3NiO5 |

Peso molecular |

177.17 g/mol |

Nombre IUPAC |

nickel;perchloric acid;hydrate |

InChI |

InChI=1S/ClHO4.Ni.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clave InChI |

BOUCBOLTHQZUOK-UHFFFAOYSA-N |

SMILES |

C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |

SMILES canónico |

O.OCl(=O)(=O)=O.[Ni] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Nickel(II) perchlorate hexahydrate in chemical synthesis?

A1: Nickel(II) perchlorate hexahydrate serves as a Lewis acid catalyst or a precursor to other chiral Lewis acids []. This means it can accept electron pairs from other molecules, facilitating various chemical reactions.

Q2: What are the safety considerations when handling Nickel(II) perchlorate hexahydrate?

A2: The abstract emphasizes caution when handling this compound. It highlights its potential explosivity and advises against contact with heat and reducing agents []. Perchlorate salts, in general, are known to be strong oxidizers and should be handled with appropriate safety measures.

Q3: How is Nickel(II) perchlorate hexahydrate typically prepared in a laboratory setting?

A3: The provided text describes a method involving the reaction of nickel(II) chloride with perchloric acid in an aqueous solution []. Heating the mixture releases hydrogen chloride gas, and upon cooling, Nickel(II) perchlorate precipitates out. Recrystallization from water further purifies the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)